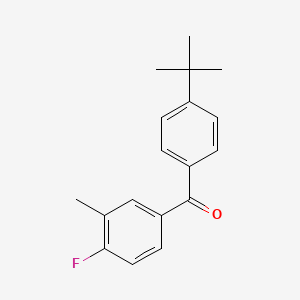

4-Tert-butyl-4'-fluoro-3'-methylbenzophenone

Description

4-Tert-butyl-4'-fluoro-3'-methylbenzophenone (CAS: 86810-95-9) is a benzophenone derivative characterized by a tert-butyl group at the 4-position, a fluorine atom at the 4'-position, and a methyl group at the 3'-position of the biphenyl backbone . Benzophenones are widely studied for their biological activities, including anti-inflammatory, anti-fungal, and chemotherapeutic properties, with substituents critically influencing their structure-activity relationships .

Properties

IUPAC Name |

(4-tert-butylphenyl)-(4-fluoro-3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FO/c1-12-11-14(7-10-16(12)19)17(20)13-5-8-15(9-6-13)18(2,3)4/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVAFKRXKNEUBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101176328 | |

| Record name | [4-(1,1-Dimethylethyl)phenyl](4-fluoro-3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101176328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-74-1 | |

| Record name | [4-(1,1-Dimethylethyl)phenyl](4-fluoro-3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,1-Dimethylethyl)phenyl](4-fluoro-3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101176328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-4’-fluoro-3’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acid chloride (such as 4-tert-butylbenzoyl chloride) and a fluoromethylbenzene derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves rigorous control of temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-4’-fluoro-3’-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Tert-butyl-4’-fluoro-3’-methylbenzophenone is utilized in several scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-4’-fluoro-3’-methylbenzophenone involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs include halogenated and alkyl-substituted benzophenones (Table 1):

*Calculated based on molecular formula (C₁₈H₁₉FO).

Key Observations :

- Halogen vs. Alkyl Substituents : The tert-butyl group in the target compound increases steric hindrance compared to halogens (Cl, Br, F), which may reduce reactivity but improve lipid solubility .

- Fluorine Positioning : Fluorine at the 4'-position (common in all analogs) enhances electronegativity and may influence dipole moments, affecting crystallinity and solubility .

Physicochemical Properties

Available information includes:

- 3,4-Dichloro-4'-methylbenzophenone: Melting point = 195.7–196°C; density = 1.276 g/cm³ .

- 3,4-Difluoro-4'-methylbenzophenone: Boiling point = 343.9°C (predicted); density = 1.208 g/cm³ .

- 4-Bromo-4'-fluoro-3'-methylbenzophenone: Molecular weight = 293.13 g/mol .

The tert-butyl group in the target compound likely lowers melting points compared to halogenated analogs due to reduced crystallinity, though experimental data are needed for confirmation.

Biological Activity

4-Tert-butyl-4'-fluoro-3'-methylbenzophenone is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique substituents, which influence its chemical properties and interactions with biological systems. Research has indicated that it may possess antimicrobial, anti-inflammatory, and antioxidant properties, making it a subject of interest in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Tert-butyl group : Provides steric hindrance, affecting the compound's lipophilicity and metabolic stability.

- Fluoro group : Enhances binding affinity to biological targets due to its electron-withdrawing nature.

- Methyl group : Influences the compound's overall reactivity.

This structural configuration allows the compound to interact with various cellular targets, modulating their activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluoro group enhances its capability to engage with molecular targets, while the bulky tert-butyl group can influence the compound's selectivity and stability in biological systems.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Anti-inflammatory Activity

Research indicates that this compound may also possess anti-inflammatory effects. In vitro studies using RAW264.7 mouse macrophage cells have shown a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with varying concentrations of the compound.

| Treatment (µg/mL) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| 50 | 150 | 200 |

| 100 | 100 | 150 |

Research Findings

Recent studies have investigated the compound's antioxidant properties, which are essential for combating oxidative stress in cells. The antioxidant activity was assessed using DPPH and ABTS assays, revealing that it effectively scavenges free radicals.

Case Studies

- Antioxidant Activity Assessment : A study demonstrated that at a concentration of 50 µg/mL, the compound showed a DPPH scavenging activity of approximately 85%, indicating strong antioxidant potential.

- Cytotoxicity Studies : In cytotoxicity assays on HeLa cells, the compound exhibited an IC50 value of around 30 µg/mL, suggesting moderate cytotoxic effects that could be harnessed in cancer therapy contexts.

Comparative Analysis with Similar Compounds

When comparing this compound with related compounds like benzophenone and other substituted benzophenones, distinct differences in biological activity were noted:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| Benzophenone | Low | Low |

| 4-Tert-butylbenzophenone | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.